molecular formula C11H9FN2O B14114145 N-(7-Fluoroquinolin-2-yl)acetamide

N-(7-Fluoroquinolin-2-yl)acetamide

Cat. No.: B14114145
M. Wt: 204.20 g/mol
InChI Key: GFNLXKFWSUKPMI-UHFFFAOYSA-N
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Description

N-(7-Fluoroquinolin-2-yl)acetamide is a chemical compound with the molecular formula C11H9FN2O It belongs to the class of quinoline derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Fluoroquinolin-2-yl)acetamide typically involves the reaction of 7-fluoroquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Materials: 7-Fluoroquinoline and acetic anhydride.

    Catalyst: A suitable acid catalyst such as sulfuric acid.

    Reaction Conditions: Reflux at elevated temperatures for several hours.

    Purification: Recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-Fluoroquinolin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds with diverse functional groups.

Scientific Research Applications

N-(7-Fluoroquinolin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antimalarial activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-Fluoroquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline: Known for its antimalarial activity.

    7-Bromoquinoline: Exhibits antimicrobial properties.

    7-Methylquinoline: Used in the synthesis of various pharmaceuticals.

Uniqueness

N-(7-Fluoroquinolin-2-yl)acetamide is unique due to the presence of the fluoro group, which enhances its biological activity and chemical stability. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

N-(7-fluoroquinolin-2-yl)acetamide

InChI

InChI=1S/C11H9FN2O/c1-7(15)13-11-5-3-8-2-4-9(12)6-10(8)14-11/h2-6H,1H3,(H,13,14,15)

InChI Key

GFNLXKFWSUKPMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC(=C2)F)C=C1

Origin of Product

United States

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